Ermanin
Ermanin
3,4'-dimethylkaempferol is a dimethoxyflavone that is kaempferol in which the hydroxy groups at position 3 and 4' have been replaced by methoxy groups. It is a component of bee glue and isolated from several plant species including Tanacetum microphyllum. It has a role as an anti-inflammatory agent, an antimycobacterial drug, an apoptosis inducer, an antineoplastic agent and a plant metabolite. It is a dihydroxyflavone and a dimethoxyflavone. It is functionally related to a kaempferol.
Ermanin is a natural product found in Nothofagus nervosa, Excoecaria acerifolia, and other organisms with data available.
Ermanin is a natural product found in Nothofagus nervosa, Excoecaria acerifolia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
20869-95-8
VCID:
VC21340438
InChI:
InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3
SMILES:
Molecular Formula:
C17H14O6
Molecular Weight:
314.29 g/mol
Ermanin
CAS No.: 20869-95-8
Cat. No.: VC21340438
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

Description | 3,4'-dimethylkaempferol is a dimethoxyflavone that is kaempferol in which the hydroxy groups at position 3 and 4' have been replaced by methoxy groups. It is a component of bee glue and isolated from several plant species including Tanacetum microphyllum. It has a role as an anti-inflammatory agent, an antimycobacterial drug, an apoptosis inducer, an antineoplastic agent and a plant metabolite. It is a dihydroxyflavone and a dimethoxyflavone. It is functionally related to a kaempferol. Ermanin is a natural product found in Nothofagus nervosa, Excoecaria acerifolia, and other organisms with data available. |
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CAS No. | 20869-95-8 |
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3 |
Standard InChI Key | RJCJVIFSIXKSAH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC |
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